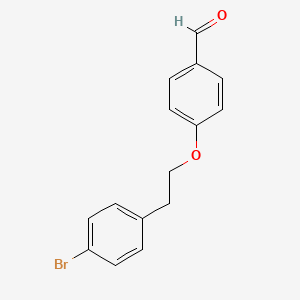

4-(4-Bromophenethoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Bromophenethoxy)benzaldehyde is a chemical compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 . It is a white to off-white powder or crystal .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13BrO2/c16-14-5-1-12(2-6-14)9-10-18-15-7-3-13(11-17)4-8-15/h1-8,11H,9-10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is air sensitive and should be stored under inert gas . It is soluble in toluene .Scientific Research Applications

Reaction Pathways and Synthesis

4-(4-Bromophenethoxy)benzaldehyde serves as a precursor in the synthesis of complex organic compounds. For instance, it is used in the preparation of N-benzyl-β-hydroxyphenethylamines, which are intermediates for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, offering moderate to good yields through the action of arylmagnesium bromides (Moshkin & Sosnovskikh, 2013). This showcases its role in facilitating complex organic reactions.

Catalysis and Chemical Transformations

In the realm of catalysis, this compound is involved in the deoxygenation of benzaldehyde over gallium-modified ZSM-5 catalysts. This process highlights its utility in the transformation of benzaldehyde to benzene and CO, and under certain conditions, to toluene, emphasizing the compound's significance in catalytic deoxygenation processes (Ausavasukhi, Sooknoi, & Resasco, 2009).

Organic Synthesis

The compound also finds application in the selective ortho-bromination of substituted benzaldoximes, leading to the efficient synthesis of substituted 2-bromobenzaldehydes. This process utilizes a palladium-catalyzed C-H activation, underscoring the compound's versatility in organic synthesis (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Bioproduction and Biotechnological Applications

Biotechnologically, this compound contributes to the bioproduction of benzaldehyde, a valuable compound in the flavor industry. Through microbial biotransformation using Pichia pastoris, the compound plays a crucial role in the enhanced bioproduction of benzaldehyde, demonstrating its potential in biotechnological applications (Craig & Daugulis, 2013).

Mechanistic Studies and Chemical Reactions

Moreover, mechanistic studies and investigations into the kinetics of reactions involving this compound provide valuable insights into its reactivity and potential applications. For example, the kinetics and mechanism of its reaction with other organic compounds have been spectrally investigated, offering a deeper understanding of its behavior in chemical processes (Dehdab, Habibi‐Khorassani, & Shahraki, 2014).

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of 4-(4-Bromophenethoxy)benzaldehyde is also not well-studied. As a benzaldehyde derivative, it may share some of the chemical properties and reactivity of its parent compound. Benzaldehyde is known to undergo nucleophilic addition reactions with amines to form imines .

Biochemical Pathways

Benzaldehyde and its derivatives are known to be involved in various biochemical reactions, including the formation of oximes and hydrazones .

Pharmacokinetics

The compound is a solid at room temperature and is typically stored in a refrigerator . Its molecular weight is 305.17 , which could influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity . For example, it is recommended to store the compound in a refrigerator, suggesting that it may be sensitive to heat .

Biochemical Analysis

Biochemical Properties

It is known that benzaldehydes, a group to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzaldehydes have been shown to disrupt cellular antioxidation systems , but it is unclear if this effect is shared by 4-(4-Bromophenethoxy)benzaldehyde

Molecular Mechanism

It is known that benzaldehydes can participate in various cross-coupling reactions

properties

IUPAC Name |

4-[2-(4-bromophenyl)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c16-14-5-1-12(2-6-14)9-10-18-15-7-3-13(11-17)4-8-15/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFUWNCIHGSEFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCOC2=CC=C(C=C2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2883883.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2883885.png)

![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)

![2-(cyclopropylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2883897.png)

![4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2883903.png)